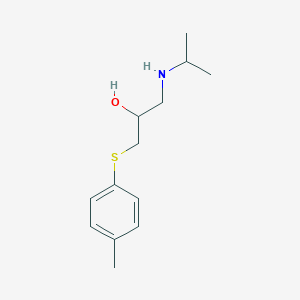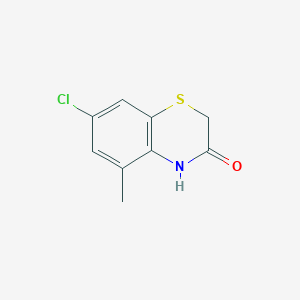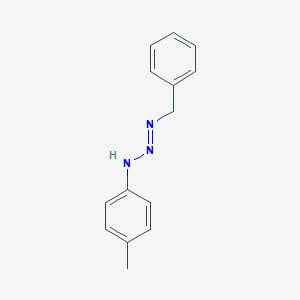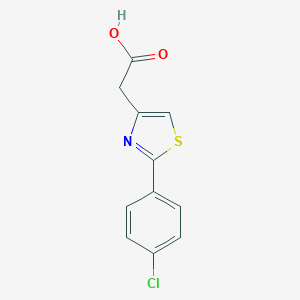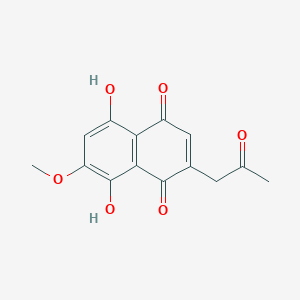
n1-(2-aminoethyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n1-(2-aminoethyl)benzene-1,4-diamine is an organic compound with the molecular formula C8H13N3 It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a 4-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
n1-(2-aminoethyl)benzene-1,4-diamine can be synthesized through the monoacylation of ethylenediamine. One efficient method involves the use of N-acylbenzotriazoles in n-butanol, which allows for the selective acylation of one amino group while keeping the other free . This method is advantageous due to its simple conditions, short reaction times, and high yields (69-94%).
Industrial Production Methods
Industrial production of ethylenediamine, N-(4-aminophenyl)- typically involves the reaction of ethylenediamine with 4-nitroaniline, followed by reduction of the nitro group to an amino group. This process can be carried out under high pressure and temperature conditions to ensure complete conversion and high yield.
Chemical Reactions Analysis
Types of Reactions
n1-(2-aminoethyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Amines.
Substitution: Substituted amines or amides.
Scientific Research Applications
n1-(2-aminoethyl)benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethylenediamine, N-(4-aminophenyl)- involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of covalent bonds or coordination complexes, affecting the activity of enzymes or other proteins. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler compound with two amino groups.
4-Aminobiphenyl: Contains a biphenyl structure with an amino group.
Phenylenediamine: Contains two amino groups attached to a benzene ring.
Uniqueness
n1-(2-aminoethyl)benzene-1,4-diamine is unique due to the presence of both ethylenediamine and 4-aminophenyl moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
19201-32-2 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-N-(2-aminoethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C8H13N3/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,11H,5-6,9-10H2 |
InChI Key |
TVARKMCEMIFLIP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)NCCN |
Canonical SMILES |
C1=CC(=CC=C1N)NCCN |
Key on ui other cas no. |
19201-32-2 |
Synonyms |
N-(2-Aminoethyl)-1,4-benzenediamine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)
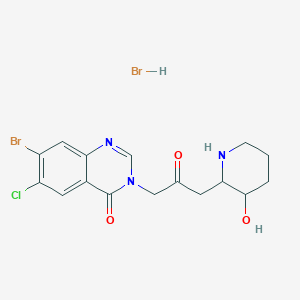


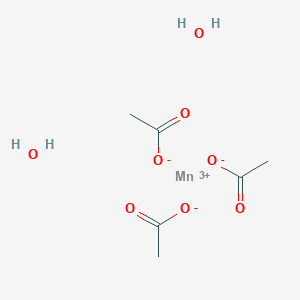
![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)
